4-Bromo-4',4''-difluorotrityl alcohol
Overview
Description
4-Bromo-4’,4’'-difluorotrityl alcohol is a chemical compound with the molecular formula C19H13BrF2O and a molecular weight of 375.21 g/mol . This compound is part of the halogen series and is primarily used for research purposes . It is characterized by the presence of bromine and fluorine atoms attached to a trityl alcohol structure, which imparts unique chemical properties.
Preparation Methods
The synthesis of 4-Bromo-4’,4’'-difluorotrityl alcohol typically involves the reaction of trityl alcohol with bromine and fluorine-containing reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but a common method includes the use of bromine and a fluorinating agent in the presence of a suitable solvent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Bromo-4’,4’'-difluorotrityl alcohol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The alcohol group can be oxidized to form corresponding ketones or aldehydes, while reduction can yield different alcohol derivatives.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
4-Bromo-4’,4’'-difluorotrityl alcohol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays and as a probe for studying biological processes.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-4’,4’'-difluorotrityl alcohol involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The molecular pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
4-Bromo-4’,4’'-difluorotrityl alcohol can be compared with other trityl alcohol derivatives, such as:
- 4-Bromo-4’,4’'-difluorotrityl chloride
- 4-Bromo-4’,4’'-difluorotrityl ether
- 4-Bromo-4’,4’'-difluorotrityl acetate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of bromine and fluorine atoms in 4-Bromo-4’,4’'-difluorotrityl alcohol makes it unique, providing distinct chemical properties that are valuable in various research and industrial applications .
Properties
IUPAC Name |
(4-bromophenyl)-bis(4-fluorophenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF2O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUHYSOLPBIGPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)Br)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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